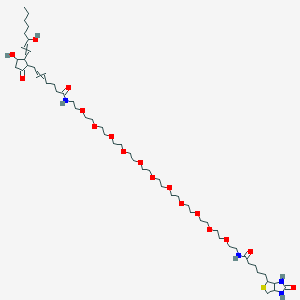

Prostaglandin E2-PEG11-Biotinamide

Description

Prostaglandin E2-PEG11-Biotinamide is a synthetic conjugate comprising three functional components: (1) Prostaglandin E2 (PGE2), a lipid mediator involved in inflammation, immune modulation, and cellular homeostasis; (2) PEG11, an 11-unit polyethylene glycol chain enhancing solubility, stability, and pharmacokinetics; and (3) Biotinamide, enabling high-affinity targeting via streptavidin-biotin interactions . This compound integrates PGE2’s biological activity with PEG’s drug-delivery advantages and biotin’s precision targeting, making it a versatile tool for biomedical research, particularly in cell signaling studies, targeted drug delivery, and diagnostic imaging . Its molecular weight is approximately 1105.4 Da, though variations may occur depending on synthesis protocols .

Properties

Molecular Formula |

C54H96N4O17S |

|---|---|

Molecular Weight |

1105.4 g/mol |

IUPAC Name |

7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hept-5-enamide |

InChI |

InChI=1S/C54H96N4O17S/c1-2-3-6-11-44(59)16-17-46-45(48(60)42-49(46)61)12-7-4-5-8-14-51(62)55-18-20-65-22-24-67-26-28-69-30-32-71-34-36-73-38-40-75-41-39-74-37-35-72-33-31-70-29-27-68-25-23-66-21-19-56-52(63)15-10-9-13-50-53-47(43-76-50)57-54(64)58-53/h4,7,16-17,44-47,49-50,53,59,61H,2-3,5-6,8-15,18-43H2,1H3,(H,55,62)(H,56,63)(H2,57,58,64) |

InChI Key |

GJDVPBZZICGDDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Pathways

The enzymatic synthesis of PGE2 occurs in vivo and can be replicated in vitro using cell cultures or purified enzyme systems. Epithelial cells, leukocytes, and reproductive tissues are rich sources of COX enzymes, which oxygenate arachidonic acid to form the cyclic endoperoxide PGH2. Microsomal prostaglandin E synthase-1 (mPGES-1) then catalyzes the isomerization of PGH2 to PGE2. This process is tightly regulated by substrate availability and enzyme activity, with optimal conditions requiring a pH of 7.4 and temperatures of 37°C.

Chemical Synthesis

For laboratory-scale production, chemical synthesis offers greater control over purity and yield. Arachidonic acid is subjected to stereoselective oxidation using catalysts such as iron porphyrins, followed by cyclization to form the prostanoic acid backbone. Key steps include:

-

Epoxidation : Introduction of oxygen atoms at specific carbon positions.

-

Cyclization : Formation of the five-membered ring structure via acid-catalyzed intramolecular esterification.

-

Reduction : Selective hydrogenation of double bonds to achieve the final PGE2 structure.

This method avoids enzymatic variability but requires precise control over reaction conditions to prevent side reactions, such as the formation of thromboxane or other prostaglandin isoforms.

PEGylation of Prostaglandin E2

The attachment of a polyethylene glycol (PEG) spacer to PGE2 enhances solubility and reduces steric hindrance during subsequent biotinylation. PEG11, an 11-unit polyethylene glycol chain, is commonly employed due to its optimal balance between flexibility and length.

Activation of PGE2

Prior to PEGylation, the carboxylic acid group of PGE2 is activated to facilitate conjugation. This is achieved using N-hydroxysuccinimide (NHS) esters or carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds in anhydrous dimethylformamide (DMF) at 4°C to minimize hydrolysis.

Reaction Scheme :

Conjugation with PEG11

The activated PGE2 is reacted with a heterobifunctional PEG11 spacer containing an amine group at one terminus. The reaction is conducted under inert conditions (argon atmosphere) to prevent oxidation. Triethylamine (TEA) is added as a catalyst, and the mixture is stirred at room temperature for 12–16 hours.

Key Parameters :

-

Molar Ratio : PGE2:PEG11 = 1:1.2 (excess PEG11 ensures complete conjugation).

-

Solvent : Anhydrous DMF.

-

Yield : ~75–85% after purification.

Biotinylation of PEGylated PGE2

The final step involves conjugating biotin to the free terminus of the PEG11 spacer. This is accomplished using biotinamidohexanoic acid hydrazide, which reacts with the PEG11 amine group.

Reaction Conditions

Biotinylation is performed in phosphate-buffered saline (PBS) at pH 7.2 to maintain protein stability. The reaction employs a 1.5-fold molar excess of biotin derivative to ensure complete functionalization. After 4 hours at 25°C, the product is dialyzed against deionized water to remove unreacted biotin.

Quality Control

The degree of biotinylation is quantified using a 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay, which measures the displacement of HABA from avidin by biotin. A typical preparation achieves >90% biotin incorporation.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column is employed to purify PGE2-PEG11-Biotinamide. The mobile phase consists of acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA). Elution is monitored at 214 nm, and the product is collected at a retention time of 12–14 minutes.

Structural Confirmation

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular weight (observed: 523.7 g/mol; theoretical: 523.3 g/mol).

-

Nuclear Magnetic Resonance (NMR) : H NMR (600 MHz, CDCl) reveals characteristic peaks for PGE2 (δ 5.4–5.6 ppm, olefinic protons), PEG11 (δ 3.6–3.8 ppm, ethylene glycol protons), and biotin (δ 4.3–4.5 ppm, ureido protons).

Table 1: Summary of Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| PGE2 Activation Time | 2 hours at 4°C | |

| PEGylation Yield | 82% ± 3% | |

| Biotinylation Efficiency | 92% ± 2% | |

| HPLC Purity | ≥95% |

Table 2: NMR Spectral Data

| Proton Group | Chemical Shift (δ, ppm) | Integration |

|---|---|---|

| PGE2 Olefinic | 5.4–5.6 | 4H |

| PEG11 Ethylene Glycol | 3.6–3.8 | 44H |

| Biotin Ureido | 4.3–4.5 | 2H |

Applications and Implications

PGE2-PEG11-Biotinamide is extensively utilized in enzyme-linked immunosorbent assays (ELISAs) for quantifying PGE2 levels in biological samples. Its biotin moiety enables immobilization on streptavidin-coated plates, while the PEG spacer minimizes nonspecific binding. Recent studies highlight its role in elucidating PGE2 signaling pathways, particularly its interaction with EP4 receptors in muscle stem cells .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E2-PEG11-Biotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its functionality .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced properties, such as increased solubility, stability, and bioactivity .

Scientific Research Applications

Prostaglandin E2-PEG11-Biotinamide has a wide range of scientific research applications:

Mechanism of Action

Prostaglandin E2-PEG11-Biotinamide exerts its effects by interacting with specific receptors and signaling pathways. The compound binds to Prostaglandin E2 receptors, triggering a cascade of molecular events that modulate various cellular functions. These receptors are involved in processes such as inflammation, immune response, and cell proliferation . The PEG chain and biotin ligand enhance the compound’s solubility and detection, allowing for more precise and targeted studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Prostaglandin Conjugates

Prostaglandin D2 (PGD2) and PGE2 Derivatives

- Structural Differences : PGD2 and PGE2 are isobaric (identical elemental composition) but differ in stereochemistry, leading to distinct receptor binding and downstream effects. PGE2 primarily activates EP1-4 receptors, while PGD2 binds DP1/2 receptors .

- Functional Divergence : In mast cells, PGD2 synthesis is mediated by prostaglandin-endoperoxide synthase (PGHS-1 and PGHS-2) isoforms under different stimuli, whereas PGE2-PEG11-Biotinamide leverages PGE2’s role in modulating cAMP pathways and inflammation .

- Analytical Challenges : LC-MS/MS methods optimized for separating PGD2 and PGE2 (e.g., using MRM mode) highlight the importance of stereochemical specificity in quantifying these derivatives .

PEGylated Prostaglandin Analogues

- PEG Chain Length: PEG11 in Prostaglandin E2-PEG11-Biotinamide provides extended circulation time compared to shorter PEG variants (e.g., PEG3 in TAMRA-PEG3-Biotin).

- Stability : PEGylation mitigates PGE2’s rapid metabolic degradation (e.g., by 15-hydroxyprostaglandin dehydrogenase), enhancing its utility in sustained-release applications .

Comparison with Other Biotin-PEG Conjugates

Functional Analogues

| Compound | Conjugated Molecule | PEG Length | Key Application |

|---|---|---|---|

| This compound | PGE2 | 11 units | Cell signaling, targeted therapy |

| TAMRA-PEG3-Biotin | TAMRA (fluorophore) | 3 units | Fluorescent labeling |

| Desthiobiotin-PEG9-Alkyne | Desthiobiotin | 9 units | Reversible protein conjugation |

| Sulfo-NHS-SS-Biotin | NHS ester | N/A | Cell-surface protein labeling |

- Targeting Specificity: Unlike non-prostaglandin biotin conjugates (e.g., Sulfo-NHS-SS-Biotin), this compound combines biotin’s targeting with PGE2’s inherent bioactivity, enabling dual functionality in receptor-mediated studies .

- Therapeutic Potential: Compared to PEGylated drugs like pegfilgrastim (PEGylated granulocyte colony-stimulating factor), this compound’s small-molecule design allows for blood-brain barrier penetration, relevant in neuroinflammation research .

Pharmacokinetic and Functional Advantages Over Non-Conjugated Prostaglandins

- Enhanced Solubility : PEG11 increases aqueous solubility of PGE2, which is otherwise lipid-bound and poorly bioavailable .

- Reduced Flushing Effects : Unlike nicotinic acid agonists (e.g., SCH 900271), which indiscriminately induce prostaglandin release, this compound’s targeted delivery minimizes off-target effects (e.g., vasodilation) .

- Receptor Specificity : PGE2’s binding to EP2 receptors (linked to neuroprotection) is preserved in the conjugate, as shown in studies of EP2 antagonists mitigating neuronal injury .

Q & A

Basic: How is Prostaglandin E2-PEG11-Biotinamide synthesized and characterized for research use?

Methodological Answer:

The synthesis involves conjugating PGE2 to biotinamide via an 11-unit polyethylene glycol (PEG11) linker. Key steps include:

- Protection of reactive groups : PGE2’s carboxylic acid group is activated (e.g., using NHS esters) to enable coupling with the PEG11 spacer .

- PEG11 linker incorporation : The PEG chain is introduced to enhance solubility and reduce steric hindrance, critical for maintaining PGE2’s bioactivity .

- Biotinylation : The terminal amine of PEG11 is conjugated to biotinamide using carbodiimide chemistry .

- Characterization : Purity (>98%) is verified via HPLC, while structural confirmation employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Basic: What methodologies are used to detect and quantify this compound in cellular assays?

Methodological Answer:

- Streptavidin-based detection : Biotin’s high affinity for streptavidin enables pull-down assays or fluorescent labeling (e.g., streptavidin-FITC) for tracking cellular uptake .

- ELISA for PGE2 activity : Quantify bioactive PGE2 released from the conjugate using PGE2-specific ELISA kits, validated in macrophage models .

- LC-MS/MS : For absolute quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) distinguishes intact conjugate from free PGE2 or degradation products .

Advanced: What are the key challenges in designing in vivo studies with this compound, and how can they be addressed?

Methodological Answer:

Challenges :

- Pharmacokinetics : PEG11’s hydrophilicity may alter tissue penetration compared to free PGE2, requiring dose optimization .

- Stability in biological systems : Serum esterases or oxidative stress (e.g., in inflammatory environments) may cleave the PEG linker, releasing free PGE2 prematurely .

Solutions : - Controlled-release formulations : Encapsulate the conjugate in liposomes or nanoparticles to protect against enzymatic degradation .

- Pharmacodynamic monitoring : Use microdialysis or imaging (e.g., biotin-linked fluorescent probes) to track real-time distribution .

Advanced: How can researchers resolve contradictions in functional data when using this compound?

Methodological Answer:

Common contradictions :

- Divergent PGE2 activity : The conjugate may exhibit reduced receptor binding compared to free PGE2 due to steric hindrance from PEG11 .

- Cell-type specificity : PGE2’s effects vary by tissue (e.g., immunosuppressive in macrophages vs. pro-angiogenic in endothelial cells) .

Resolution strategies : - Dose-response calibration : Compare conjugate activity with free PGE2 across concentrations to identify non-linear effects .

- Receptor profiling : Use EP1-4 receptor antagonists/agonists to dissect signaling pathways .

- Multi-omics validation : Pair functional assays with transcriptomics (e.g., RNA-seq) to confirm downstream targets like NF-κB or COX-2 .

Advanced: How can this compound be integrated into multi-omics studies to map PGE2 signaling networks?

Methodological Answer:

- Proteomics : Use biotin-streptavidin affinity purification to isolate conjugate-bound proteins (e.g., cell surface receptors) for mass spectrometry-based identification .

- Metabolomics : Track PGE2 metabolites (e.g., 15-keto-PGE2) via LC-MS to assess conjugate stability and enzymatic processing .

- Single-cell RNA sequencing : Apply in models like HUCMSCs (human umbilical cord mesenchymal stem cells) to correlate PGE2-PEG11-biotinamide delivery with anti-inflammatory or regenerative gene signatures (e.g., autophagy pathways) .

Advanced: What are the implications of PEG11 linker length on the compound’s interaction with lipid membranes or protein complexes?

Methodological Answer:

- Membrane permeability : Shorter PEG chains (e.g., PEG2) reduce solubility, while PEG11 balances hydrophilicity and steric effects, potentially improving membrane association .

- Protein binding interference : PEG11 may hinder access to hydrophobic binding pockets (e.g., EP3 receptor). Computational modeling (e.g., molecular docking) can predict binding affinities and guide linker optimization .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.